1-(Azidomethyl)-2-fluorobenzene

Catalog No.
S696207
CAS No.
62284-30-4
M.F
C7H6FN3
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-2-fluorobenzene

CAS Number

62284-30-4

Product Name

1-(Azidomethyl)-2-fluorobenzene

IUPAC Name

1-(azidomethyl)-2-fluorobenzene

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C7H6FN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2

InChI Key

WJSUIHLKOGPGRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])F

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])F

Bioconjugation:

-(Azidomethyl)-2-fluorobenzene (1-AMF) finds application in bioconjugation, a technique for linking biomolecules like antibodies, proteins, and nucleic acids to other molecules or surfaces. This linkage enables various research applications, including:

  • Targeted drug delivery: 1-AMF can be used to attach drugs to specific molecules within cells, improving drug efficacy and reducing side effects.
  • Imaging and diagnostics: Biomolecules labeled with 1-AMF can be used for in vivo imaging techniques like positron emission tomography (PET) and fluorescence microscopy, aiding in disease diagnosis and monitoring.
  • Biosensors: 1-AMF can be employed in the development of biosensors, which detect specific biological targets. The molecule's azide group allows for conjugation with various probes, enabling the detection of biomolecules like enzymes or DNA.

Click Chemistry:

-AMF participates in click chemistry, a powerful tool for efficient and selective chemical reactions. The azide group in 1-AMF readily reacts with strained alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring. This reaction's high yield, biocompatibility, and orthogonality to other biological functionalities make it valuable in various research fields, including:

  • Drug discovery: Click chemistry using 1-AMF facilitates the rapid synthesis and evaluation of potential drug candidates by enabling the attachment of diverse functional groups to drug scaffolds.
  • Polymer chemistry: 1-AMF can be incorporated into polymers, allowing for the introduction of specific functionalities or attachment of biomolecules for targeted applications in drug delivery or biomaterials.
  • Surface modification: Click chemistry with 1-AMF enables the functionalization of various surfaces, such as nanoparticles or cell membranes, for specific interactions or targeted drug delivery.

Organic Synthesis:

-AMF serves as a valuable building block in organic synthesis due to the presence of both a reactive azide group and a fluorine atom. The fluorine atom can influence the reactivity and properties of the molecule, making it useful for:

  • Synthesis of fluorinated compounds: 1-AMF can be employed as a starting material for the synthesis of various fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
  • Regioselective reactions: The presence of the fluorine atom in 1-AMF can direct the course of chemical reactions, leading to the formation of specific products with desired properties.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(Azidomethyl)-2-fluorobenzene

Dates

Modify: 2023-08-15

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